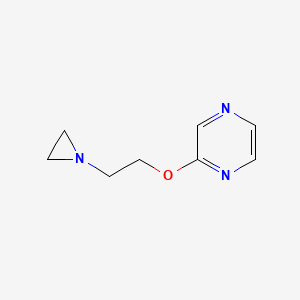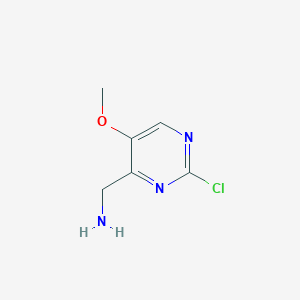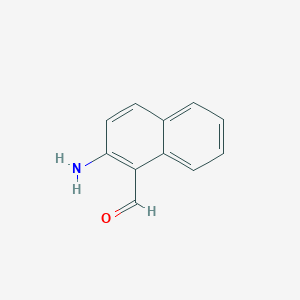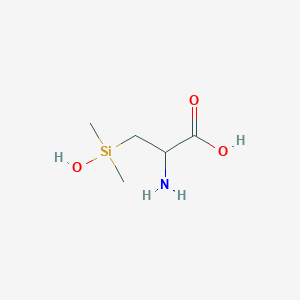
2-(2-(Aziridin-1-yl)ethoxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Aziridin-1-yl)ethoxy)pyrazine is a chemical compound that features both an aziridine ring and a pyrazine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. Pyrazines are six-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The combination of these two rings in a single molecule makes this compound an interesting compound for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Aziridin-1-yl)ethoxy)pyrazine typically involves the reaction of aziridine with a pyrazine derivative. One common method is the nucleophilic substitution reaction where aziridine is reacted with 2-chloroethoxy pyrazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply to the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Aziridin-1-yl)ethoxy)pyrazine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of more stable amine derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Substitution Reactions:
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening of the aziridine ring with an amine would yield a secondary amine derivative.
Aplicaciones Científicas De Investigación
2-(2-(Aziridin-1-yl)ethoxy)pyrazine has several scientific research applications:
Biology: The compound’s reactivity makes it useful for studying enzyme mechanisms and protein interactions.
Medicine: Its potential as a precursor for bioactive molecules makes it a candidate for drug development.
Industry: It can be used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(Aziridin-1-yl)ethoxy)pyrazine involves its high reactivity due to the aziridine ring. The ring strain in the aziridine makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions. The pyrazine ring can also participate in various chemical reactions, adding to the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: A three-membered nitrogen-containing ring known for its high reactivity.
Pyrazine: A six-membered nitrogen-containing ring found in many natural products and pharmaceuticals.
2-(2-(Aziridin-1-yl)ethoxy)benzene: A similar compound where the pyrazine ring is replaced with a benzene ring.
Uniqueness
2-(2-(Aziridin-1-yl)ethoxy)pyrazine is unique due to the combination of the highly reactive aziridine ring and the versatile pyrazine ring in a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2-[2-(aziridin-1-yl)ethoxy]pyrazine |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(7-9-1)12-6-5-11-3-4-11/h1-2,7H,3-6H2 |
Clave InChI |
RRLHPNLPBCQJEE-UHFFFAOYSA-N |
SMILES canónico |
C1CN1CCOC2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B15071686.png)



![[1,2,3]Triazolo[1,5-a]quinoxaline](/img/structure/B15071717.png)


![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B15071740.png)

![8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15071756.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15071764.png)
